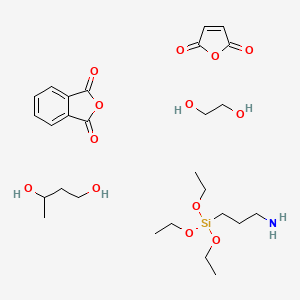
2-Benzofuran-1,3-dione;butane-1,3-diol;ethane-1,2-diol;furan-2,5-dione;3-triethoxysilylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine is a complex polymeric compound. This compound is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications. The polymer is formed through the reaction of 1,3-isobenzofurandione, 1,3-butanediol, 1,2-ethanediol, and 2,5-furandione with 3-(triethoxysilyl)-1-propanamine, resulting in a material with enhanced stability and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of 1,3-isobenzofurandione, 1,3-butanediol, 1,2-ethanediol, and 2,5-furandione. The reaction conditions typically include controlled temperatures and the presence of catalysts to facilitate the polymerization process. The final step involves the reaction of the polymer with 3-(triethoxysilyl)-1-propanamine, which introduces silane groups into the polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the properties of the polymer .
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized polymers with enhanced stability, while reduction reactions can yield reduced polymers with modified properties .
Scientific Research Applications
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: It is employed in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: The polymer’s unique properties make it suitable for use in medical devices and implants.
Industry: It is used in the production of coatings, adhesives, and sealants, where its stability and functionality are highly valued
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The silane groups introduced during the synthesis process enhance the polymer’s reactivity and stability. The compound can form strong bonds with other materials, making it useful in applications requiring durable and stable materials .
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione: This compound is similar but lacks the silane groups introduced by 3-(triethoxysilyl)-1-propanamine.
1,2-Ethanediol, polymer with 1,3-butanediol, 2,5-furandione and 1,3-isobenzofurandione: Another similar compound with a different polymer structure
Uniqueness
The uniqueness of 1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine lies in the presence of silane groups, which enhance its reactivity and stability. This makes it more suitable for applications requiring durable and functional materials compared to similar compounds .
Properties
Molecular Formula |
C27H45NO13Si |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;butane-1,3-diol;ethane-1,2-diol;furan-2,5-dione;3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si.C8H4O3.C4H2O3.C4H10O2.C2H6O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-4(6)2-3-5;3-1-2-4/h4-10H2,1-3H3;1-4H;1-2H;4-6H,2-3H2,1H3;3-4H,1-2H2 |
InChI Key |
SSUUSZHZYYUGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN)(OCC)OCC.CC(CCO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CO)O |
Related CAS |
102783-83-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















